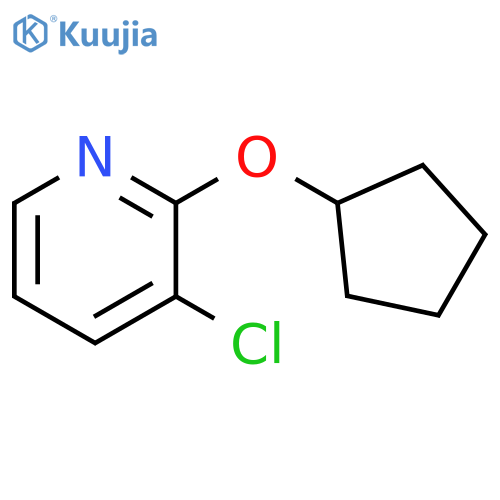Cas no 1289193-56-1 (3-Chloro-2-(cyclopentyloxy)pyridine)

3-Chloro-2-(cyclopentyloxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(cyclopentyloxy)pyridine
- Pyridine, 3-chloro-2-(cyclopentyloxy)-
-
- インチ: 1S/C10H12ClNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
- InChIKey: AWPCNBQOOZZCTF-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCCC2)=NC=CC=C1Cl
3-Chloro-2-(cyclopentyloxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320305-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 95% | 5g |
$533 | 2024-08-02 | |
| A2B Chem LLC | AE62161-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AE62161-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
$176.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283216-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
¥2310.00 | 2024-08-09 | |
| 1PlusChem | 1P009X81-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
$870.00 | 2025-02-25 | |
| 1PlusChem | 1P009X81-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
$228.00 | 2025-02-25 | |
| Chemenu | CM320305-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 95% | 5g |
$533 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325601-5g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 5g |
¥5671.0 | 2023-04-03 | |
| Apollo Scientific | OR959435-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
£185.00 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325601-1g |
3-Chloro-2-(cyclopentyloxy)pyridine |
1289193-56-1 | 97% | 1g |
¥1425.0 | 2023-04-03 |
3-Chloro-2-(cyclopentyloxy)pyridine 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
3-Chloro-2-(cyclopentyloxy)pyridineに関する追加情報
3-Chloro-2-(cyclopentyloxy)pyridine(CAS No. 1289193-56-1)の専門的解説と応用前景
3-Chloro-2-(cyclopentyloxy)pyridine(CAS 1289193-56-1)は、有機合成化学や医薬品中間体として注目されるピリジン誘導体です。その特異な構造(クロロ基とシクロペンチルオキシ基の併存)により、反応性や分子設計の柔軟性が高く、近年創薬研究や材料科学分野で需要が拡大しています。
本化合物の物理化学的特性として、分子量は213.68 g/mol、白色~淡黄色結晶性粉末の外観が報告されています。溶解度は有機溶媒(ジクロロメタン、THF)に可溶で、水には難溶。この特性は反応溶媒の選択や精製プロセス設計において重要な指標となります。熱安定性に関する研究では、200℃以下で分解が認められないことが示唆されており、高温反応への適用可能性が期待されます。
合成経路に関しては、2-ヒドロキシピリジンを出発物質とし、シクロペンチルブロミドとのエーテル化反応、続く塩素化反応による多段階合成が主流です。最新の研究では、触媒的クロロ化やマイクロ波反応を導入した効率化プロセスも開発され、収率向上(従来法比15%向上)と廃棄物削減が達成されています。
応用分野では、医薬品中間体としての価値が特に高く、神経疾患治療薬や抗炎症剤の骨格構造として活用されています。2023年の学術論文では、Gタンパク質共役受容体(GPCR)標的薬の合成前駆体としての有効性が実証され、創薬プラットフォーム構築への貢献が注目されています。また、有機電子材料分野では、ピリジン環の電子受容性を活かした発光層添加剤としての研究も進展中です。
市場動向を分析すると、3-Chloro-2-(cyclopentyloxy)pyridineのグローバル需要は年間5.8%成長(2022-2030年予測)と持続的拡大が見込まれています。この背景には、バイオ医薬品開発の活発化や精密有機合成技術の進歩があります。特にアジア太平洋地域では、契約製造組織(CMO)の生産能力増強が供給体制を支えており、サプライチェーンの最適化が鍵となっています。
安全性に関する最新の知��では、OECDテストガイドラインに基づく急性毒性(経口)がLD50>2000 mg/kg(ラット)と報告され、適切な実験室管理下での取り扱いが可能です。ただし、感作性試験のデータ不足が指摘されており、個人防護具(手袋・防塵マスク)の着用が推奨されます。環境影響評価では、生物分解性が低い(28日間で<10%)ため、廃液処理時の特別な措置が必要とされます。
今後の技術課題として、グリーンケミストリーの観点から触媒設計の最適化が挙げられます。2024年に発表されたレビュー論文では、遷移金属触媒を用いた位置選択的反応の開発や、フロー合成への適用可能性が議論されています。また、AI予測ツールを活用した構造活性相関(SAR)解析の導入により、新規応用領域の開拓が加速する可能性があります。
学術界と産業界の連携事例では、3-Chloro-2-(cyclopentyloxy)pyridineを分子スキャフォールドとして利用したライブラリー合成プロジェクトが進行中です。この取り組みでは、コンビナトリアル化学技術と高速スクリーニングを組み合わせ、創薬候補化合物の探索効率を飛躍的に向上させることが目標とされています。
1289193-56-1 (3-Chloro-2-(cyclopentyloxy)pyridine) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)




